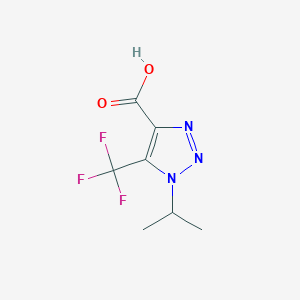

1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

描述

属性

IUPAC Name |

1-propan-2-yl-5-(trifluoromethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3O2/c1-3(2)13-5(7(8,9)10)4(6(14)15)11-12-13/h3H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSZDSRUSDIUMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(N=N1)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Halogenated Triazole Intermediate Route with Grignard Reagents

A prominent and well-documented approach involves the use of 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a key intermediate. The synthetic sequence can be summarized as follows:

Step 1: Selective Monosubstitution of Dibromo-Triazole

The dibromo-triazole is dissolved in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) and cooled to a low temperature range (-78 °C to 0 °C). Isopropylmagnesium chloride (a Grignard reagent) is added slowly and stirred for 0.5–2 hours. This step selectively replaces one bromine atom to form 1-substituted-4-bromo-1H-1,2,3-triazole.

Step 2: Further Functionalization and Carboxylation

Without isolation, a second Grignard reagent, an isopropylmagnesium chloride-lithium chloride composite, is added. The mixture is warmed to 10–50 °C and stirred, then cooled again to -30 °C to 0 °C. Carbon dioxide gas is bubbled through the mixture for 5–30 minutes, carboxylating the triazole ring at the 4-position.

Step 3: Acidification and Extraction

The reaction mixture is acidified (pH 1–5) with hydrochloric acid and extracted with an organic solvent. Drying agents like anhydrous magnesium sulfate or sodium sulfate remove residual water, and the solvent is evaporated under reduced pressure at 40–50 °C to yield a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

Step 4: Purification and Optional Esterification

The mixture can be further purified by dissolving in a solvent mixture (THF/METHF and N,N-dimethylformamide or N,N-dimethylacetamide), then reacted with methyl iodide and alkali at 0–80 °C for 5–48 hours to form methyl esters. Subsequent acidification and crystallization yield the pure triazole-4-carboxylic acid compound.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Yield Example |

|---|---|---|---|---|

| Halogenated Triazole + Grignard + CO2 | 1-substituted-4,5-dibromo-1H-1,2,3-triazole; isopropylmagnesium chloride; CO2; acidic workup | Regioselective; allows substitution at N1; scalable | Requires low temperature control; multi-step | ~53% (for n-propyl analog) |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | Alkyne and azide precursors; Cu catalyst; oxidation/carboxylation | High regioselectivity; efficient ring formation | Requires synthesis of precursors; less direct carboxylation | Not specifically reported |

| Organocatalytic NH-Triazole Synthesis | Ketones, ammonium acetate, azides; organocatalyst; heat | Metal-free; broad functional group tolerance | Longer reaction times; less demonstrated for this compound | Not reported |

Research Findings and Optimization Notes

The Grignard-based halogenated triazole route is well-established for preparing 1-substituted triazole-4-carboxylic acids with alkyl substituents such as isopropyl. Reaction temperature control is critical to avoid side reactions and maximize selectivity.

The use of mixed solvents (THF/METHF with DMF or DMA) and careful pH adjustment during extraction improves purity and yield.

Methylation steps (using methyl iodide and alkali) can be employed to obtain methyl esters as intermediates or for purification purposes.

Click chemistry methods offer a more modular approach but require precursor availability and may need additional steps to introduce the carboxylic acid group.

Organocatalytic methods provide a metal-free alternative but are less developed for trifluoromethyl-substituted triazoles.

化学反应分析

Types of Reactions: 1-(Propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated the potential of triazole derivatives, including 1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, as antimicrobial agents. The incorporation of trifluoromethyl groups enhances the lipophilicity and biological activity of these compounds. For instance, research indicates that triazole derivatives exhibit potent antibacterial activities against various strains of bacteria, including resistant strains .

Antifungal Properties

Triazoles are well-known for their antifungal properties. The compound has been evaluated for its efficacy against fungal pathogens, showing promise as a potential therapeutic agent in treating fungal infections. The mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Anti-inflammatory Effects

There is emerging evidence suggesting that triazole derivatives can exhibit anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can provide therapeutic benefits .

Agricultural Applications

Fungicides

The compound's antifungal properties extend to agricultural applications where it can be utilized as a fungicide. Its ability to inhibit fungal growth can help protect crops from various fungal diseases, thereby improving yield and quality .

Plant Growth Regulators

Research has indicated that triazole compounds can also function as plant growth regulators. They may influence plant metabolism and growth by modulating hormonal pathways, which can be beneficial in agricultural practices aimed at optimizing crop production .

Materials Science

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to serve as a building block in the synthesis of advanced materials. Its application in creating polymers and nanomaterials has been explored due to its ability to participate in click chemistry reactions, facilitating the formation of complex structures with desirable properties .

Corrosion Inhibitors

Triazole compounds are known to act as corrosion inhibitors in metal protection applications. The presence of the trifluoromethyl group enhances the adsorption properties on metal surfaces, thereby providing effective corrosion resistance .

Case Studies and Research Findings

作用机制

The compound exerts its effects through interactions with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, affecting metabolic pathways.

Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA Interaction: Potential to bind nucleic acids, influencing gene expression and protein synthesis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 1 and 5 of the triazole ring, which significantly influence physicochemical properties and biological activity.

Table 1: Structural Comparison of Selected Triazole-4-Carboxylic Acid Derivatives

Key Observations :

- Trifluoromethyl Group : Compounds with -CF₃ at position 5 (e.g., 1-(4-chlorophenyl)-5-CF₃ analog) show higher growth inhibition (GP%) in lung cancer models, likely due to enhanced binding to hydrophobic enzyme pockets (e.g., c-Met kinase) .

- Heterocyclic Substituents : Thiazol-2-yl or pyridinyl groups at position 1 improve zwitterionic character, enhancing solubility and membrane permeability .

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., 4-chlorophenyl) increase aromatic interactions with targets but may reduce metabolic stability compared to alkyl groups like propan-2-yl .

Physicochemical Properties

- Acidity : The carboxylic acid group (pKa ~2–3) is strongly influenced by electron-withdrawing substituents (e.g., -CF₃ lowers pKa, increasing acidity). This can reduce cell permeability but improve binding to charged residues in enzymes .

生物活性

The compound 1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family known for its diverse biological activities. Triazoles are heterocyclic compounds that have gained attention in medicinal chemistry due to their potential as pharmaceuticals, particularly in the treatment of cancer and infectious diseases. This article reviews the biological activity of this specific triazole derivative, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has a molecular formula of C7H8F3N3O2 and a molecular weight of approximately 223 Da. The trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The details regarding the synthetic pathway can be found in various studies focusing on related triazole compounds.

Antitumor Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antitumor properties. For instance, a study on similar triazole compounds showed that they induced apoptosis in cancer cell lines through mitochondrial depolarization and activation of caspases . The specific compound under review has been tested against various cancer cell lines, exhibiting notable antiproliferative effects.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells by disrupting mitochondrial function and activating apoptotic pathways.

- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels within cells, contributing to cellular stress and subsequent apoptosis.

- Cell Cycle Arrest : Flow cytometry analyses indicate that treated cells are arrested at specific phases of the cell cycle, particularly G2/M phase .

Study 1: Antiproliferative Effects

In a controlled study evaluating the antiproliferative effects of various triazole derivatives, this compound demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. The compound was effective against multiple leukemia cell lines (K562 and HL-60), showing significant morphological changes indicative of apoptosis .

Study 2: Structure Activity Relationship (SAR)

A structure activity relationship study highlighted that modifications to the triazole ring significantly affect biological activity. The presence of the trifluoromethyl group was correlated with enhanced potency against cancer cells compared to non-fluorinated analogs. This suggests that fluorination may play a critical role in enhancing the pharmacological profile of triazole derivatives .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C7H8F3N3O2 |

| Molecular Weight | 223 Da |

| Antiproliferative Activity | IC50 comparable to doxorubicin |

| Mechanism | Apoptosis via ROS generation |

| Cell Lines Tested | K562, HL-60 |

常见问题

Q. What are the optimal synthetic routes for 1-(propan-2-yl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be validated?

Methodological Answer: The synthesis of triazole-carboxylic acid derivatives typically involves cycloaddition reactions or functionalization of preformed triazole cores. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are synthesized via condensation of aniline derivatives with isocyanides, followed by azide cyclization . To validate reaction efficiency:

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Validation Technique | Reference |

|---|---|---|---|

| Cyclization | Sodium azide, DMF, 80°C | NMR, HPLC | |

| Carboxylic acid formation | KMnO oxidation | FTIR (C=O stretch ~1700 cm) |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolve 3D molecular geometry (e.g., bond lengths, angles) with an R factor <0.1, as demonstrated for similar triazole derivatives in .

- NMR spectroscopy : Use F NMR to confirm trifluoromethyl group integration and H NMR to verify isopropyl substituents.

- FTIR : Identify carboxylic acid (-COOH) stretches (~2500-3300 cm) and triazole ring vibrations (~1500 cm).

- Elemental analysis : Validate C, H, N, F percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing its synthesis?

Methodological Answer: The ICReDD framework ( ) combines quantum chemical calculations (e.g., DFT) and experimental data to predict reaction pathways:

- Use reaction path search algorithms to identify low-energy intermediates and transition states for cycloaddition steps.

- Apply machine learning to optimize reaction conditions (e.g., solvent, temperature) by training on existing datasets from triazole syntheses .

- Validate predictions with experimental yields and spectroscopic data.

Example Workflow:

Simulate azide-alkyne cycloaddition using DFT.

Compare computed activation energies with experimental kinetics.

Iterate via feedback loops to refine synthetic protocols.

Q. How can researchers resolve discrepancies in spectral data during characterization?

Methodological Answer: Contradictions in spectral data (e.g., unexpected F NMR shifts) require systematic cross-validation:

- Reproduce spectra under standardized conditions (e.g., solvent, concentration).

- Cross-reference with X-ray crystallography data () to confirm structural assignments .

- DSC/TGA : Rule out polymorphic variations or decomposition by analyzing thermal stability.

- Collaborative validation : Compare results with independent labs or databases like PubChem .

Q. What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (e.g., ’s >97% purity threshold) .

- Light sensitivity : Conduct UV-vis spectroscopy to assess photodegradation; store in amber vials if necessary.

- pH-dependent stability : Test solubility and stability in buffered solutions (pH 1–12) to identify optimal handling conditions.

Q. What strategies exist for regioselective functionalization of the triazole ring?

Methodological Answer: Regioselectivity in triazole chemistry is influenced by steric and electronic factors:

- Metal catalysis : Use Cu(I) or Ru(II) catalysts to favor 1,4- vs. 1,5-regioisomers during cycloaddition.

- Protecting groups : Temporarily block the carboxylic acid moiety (e.g., methyl ester formation) to direct functionalization to the triazole ring.

- Computational modeling : Predict reactive sites using Fukui indices or electrostatic potential maps () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。